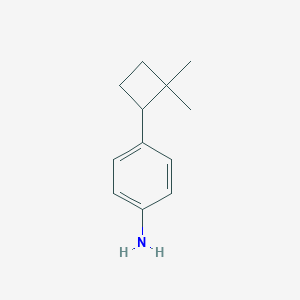

4-(2,2-Dimethylcyclobutyl)aniline

Description

Contextualizing Cyclobutane-Aniline Scaffolds in Organic Chemistry

The fusion of a cyclobutane (B1203170) ring with an aniline (B41778) framework creates a unique structural scaffold that has garnered significant attention in medicinal chemistry and materials science. The cyclobutane motif is increasingly utilized to enhance the properties of drug candidates. nih.govru.nl Its rigid, puckered structure can enforce a specific conformation on the molecule, which can be advantageous for binding to biological targets. nih.gov This conformational restriction can lead to improved binding affinity and cellular permeability by minimizing the entropic penalty associated with ligand-protein interactions. nih.gov The cyclobutane ring is also valued for its ability to act as a bioisostere for other groups, such as gem-dimethyl groups or alkenes, while improving metabolic stability and filling hydrophobic pockets within protein binding sites. nih.govru.nl

When appended to an aniline ring, the cyclobutane group contributes to a three-dimensional architecture that is desirable for creating complex molecules with potent biological activities. chemistryviews.org For instance, cyclobutane-fused tetrahydroquinolines, which can be synthesized from aniline precursors, are recognized for their structural rigidity and favorable pharmacological profiles, making them attractive for drug discovery. chemistryviews.orgbeilstein-journals.org The development of efficient synthetic routes to these scaffolds, such as copper-catalyzed domino cyclization reactions, highlights the ongoing interest in accessing these valuable molecular frameworks. beilstein-journals.org

Research Significance and Academic Relevance of Substituted Anilines

Substituted anilines are fundamental building blocks in modern organic chemistry, with wide-ranging applications. nih.govresearchgate.net They are integral components in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.net The aniline motif is a core structure in numerous commercially successful drugs, including those with anti-cancer, antiviral, and anti-inflammatory properties. researchgate.net The versatility of the aniline structure allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the final molecule.

In the field of materials science, substituted anilines are extensively used as electron-donor units in the construction of organic electronic materials, such as organic light-emitting diodes (OLEDs) and semiconducting polymers. researchgate.net The electronic properties of oligoanilines can be significantly altered by the addition of electron-donating or electron-withdrawing substituents to the aromatic ring. acs.org For example, attaching electron-acceptor groups can lower the energy gap of the material, making it a promising candidate for semiconductor applications. acs.org The quest for efficient and modular methods to synthesize multi-substituted anilines from readily available starting materials remains an active and important area of research. nih.govrsc.org

Scope and Objectives of Research on 4-(2,2-Dimethylcyclobutyl)aniline

Research focused on this compound is driven by the objective of understanding how its specific combination of a sterically demanding, strained aliphatic ring and an aromatic amine influences its chemical behavior and potential utility. The primary goals include the development of efficient synthetic methodologies and the characterization of its physicochemical properties.

Key research objectives for this compound include:

Synthesis and Characterization: Developing and optimizing synthetic routes, such as palladium-catalyzed cycloaddition reactions, to produce the compound efficiently. smolecule.com Subsequent characterization using techniques like NMR and mass spectrometry is crucial to confirm its structure and purity. smolecule.com

Exploring Structural Impact: Investigating how the rigid 2,2-dimethylcyclobutyl group influences the reactivity and electronic properties of the aniline ring system.

Investigating Potential Applications: Using the compound as a building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. smolecule.com Its structure makes it a candidate for creating novel derivatives, for example, by serving as a precursor for ureas used in the development of enzyme inhibitors or as a building block for specialized polymers. commonorganicchemistry.com

The specific properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 2551114-41-9 |

| Molecular Formula | C12H17N |

| Molecular Weight | 175.27 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2-dimethylcyclobutyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(2)8-7-11(12)9-3-5-10(13)6-4-9/h3-6,11H,7-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERQRMKECHIUHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1C2=CC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2,2 Dimethylcyclobutyl Aniline and Its Analogues

Established Synthetic Routes to 4-(2,2-Dimethylcyclobutyl)aniline

The direct synthesis of this compound has been achieved through several key methodologies. While detailed academic publications on these specific routes are not extensively available, they are recognized as established pathways for obtaining this compound. smolecule.com

Palladium-Catalyzed Cycloaddition Approaches

One of the noted methods for synthesizing this compound hydrochloride involves a palladium-catalyzed cycloaddition reaction. smolecule.com This approach utilizes 2,2-dimethylcyclobutanone and aniline (B41778) as starting materials. The reaction is followed by hydrochlorination to yield the final product. smolecule.com Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-nitrogen bonds, and various palladium-catalyzed reactions are used to synthesize anilines and their derivatives. mit.edunih.govrsc.org In this context, the cycloaddition would construct the bond between the aniline ring and the cyclobutane (B1203170) moiety.

TMSI-Mediated Friedel-Crafts Reaction Pathways

A second established route employs a Friedel-Crafts reaction mediated by trimethylsilyl (B98337) iodide (TMSI). smolecule.com The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings. nih.govorganic-chemistry.org In this pathway, the cyclobutyl group is introduced onto the aniline ring via an electrophilic aromatic substitution. The use of a mediator like TMSI can facilitate this transformation, which is fundamental in organic synthesis for creating C-C bonds with an aromatic ring. nih.gov

Three-Component Condensation Strategies

A three-component condensation reaction represents another viable synthesis strategy for this compound. smolecule.com This specific method involves the reaction of aniline, cyclobutanone (B123998), and formaldehyde. smolecule.com This type of reaction is an example of a Mannich reaction, a multicomponent condensation that forms a β-amino-carbonyl compound. smolecule.com The process starts with the formation of an iminium ion from the amine (aniline) and the aldehyde (formaldehyde), which then reacts with the enol form of the ketone (cyclobutanone). smolecule.com

Synthesis of Cyclobutane-Containing Aniline Analogues

The synthesis of analogues provides a broader understanding of the chemical space and allows for the generation of diverse molecular structures with potential applications. Research into related compounds offers detailed insights into reaction mechanisms and conditions.

Derivatization from Pinonic Acid Precursors

A versatile method for creating cyclobutane-containing aniline analogues starts with pinonic acid (2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid). researchgate.netajol.infodoaj.org Pinonic acid can be readily synthesized from the oxidation of α-pinene, a renewable resource from pine trees. researchgate.netcalstate.edu

The process involves converting the carboxylic acid group of pinonic acid into an acyl chloride, typically using an agent like oxalyl chloride or thionyl chloride. calstate.edu This activated intermediate is then reacted with various substituted anilines to form amide derivatives. This approach has been used to produce a range of cyclobutane analogues with yields varying from 24.9% to 78.2%, depending on the specific aniline used. researchgate.netajol.info

Table 1: Synthesis of Pinonic Acid-Derived Aniline Analogues researchgate.net

| Substituted Aniline Reactant | Product | Yield (%) |

| Aniline | 2-(3-Acetyl-2,2-dimethylcyclobutyl)-N-phenylacetamide | 70.6 |

| 2-Methylaniline | 2-(3-Acetyl-2,2-dimethylcyclobutyl)-N-(o-tolyl)acetamide | 50.1 |

| 3-Methylaniline | 2-(3-Acetyl-2,2-dimethylcyclobutyl)-N-(m-tolyl)acetamide | 60.5 |

| 4-Methylaniline | 2-(3-Acetyl-2,2-dimethylcyclobutyl)-N-(p-tolyl)acetamide | 78.2 |

| 2,6-Difluoroaniline | 2-(3-Acetyl-2,2-dimethylcyclobutyl)-N-(2,6-difluorophenyl)acetamide | 24.9 |

| 4-Fluoroaniline | N-(4-Fluorophenyl)-2-(3-acetyl-2,2-dimethylcyclobutyl)acetamide | 65.3 |

| 4-Chloroaniline | N-(4-Chlorophenyl)-2-(3-acetyl-2,2-dimethylcyclobutyl)acetamide | 75.8 |

| 4-Bromoaniline | N-(4-Bromophenyl)-2-(3-acetyl-2,2-dimethylcyclobutyl)acetamide | 72.4 |

This table presents data on the synthesis of various acetamide (B32628) derivatives of pinonic acid by reacting it with substituted anilines.

Catalytic Cyclization Reactions Involving Aniline and Cyclobutanone Derivatives

Catalytic cyclization reactions offer an efficient way to construct complex heterocyclic structures containing a cyclobutane ring. A notable example is the copper-catalyzed domino cyclization of anilines with cyclobutanone oxime to produce spirotetrahydroquinolines. beilstein-journals.orgbeilstein-archives.orgresearchgate.net These products are structurally related to this compound, featuring a cyclobutane ring spiro-fused to a tetrahydroquinoline core, which is derived from aniline.

The reaction has been optimized to proceed under mild conditions with high yields. beilstein-journals.org A plausible mechanism suggests that in the presence of a copper catalyst, aniline reacts with cyclobutanone oxime to form an imine intermediate. This intermediate then isomerizes to an enamine, followed by an intermolecular cyclization and subsequent aromatization to yield the final spirotetrahydroquinoline product. beilstein-journals.org

Table 2: Optimized Conditions for Copper-Catalyzed Cyclization beilstein-journals.orgresearchgate.net

| Parameter | Optimized Condition |

| Catalyst | Copper(II) trifluoroacetate (B77799) (Cu(TFA)₂) |

| Solvent | Hexane |

| Temperature | 80 °C |

| Atmosphere | Ambient Air |

| Duration | 12 hours |

This table summarizes the optimized reaction conditions for the copper-catalyzed synthesis of spirotetrahydroquinoline derivatives from anilines and cyclobutanone oxime.

This methodology demonstrates high functional group tolerance and has been proven scalable, highlighting its utility in generating structurally diverse cyclobutane-containing aniline analogues for various scientific applications. beilstein-journals.org

Stereoselective Synthesis of Chiral Cyclobutane-Aniline Precursors

The enantioselective synthesis of chiral cyclobutane derivatives is of significant interest in organic chemistry. A prominent strategy for obtaining these structures involves the use of readily available chiral starting materials, such as α-pinene.

Research has demonstrated that both (-)-α-pinene and (+)-α-pinene can serve as versatile chiral precursors for the synthesis of a variety of polyfunctionalized cyclobutane synthons. acs.orgnih.gov The oxidative cleavage of these pinenes, for instance using ruthenium trichloride, can yield (-)-cis-pinonic acid and (+)-cis-pinonic acid, respectively, without causing epimerization. acs.org These pinonic acids can then be converted into various key aldehyde intermediates. acs.org

One established pathway involves the transformation of cis-pinonic acid, derived from the oxidation of α-pinene, into derivatives that can subsequently react with substituted anilines. calstate.edu For example, the carboxylic acid group of cis-pinonic acid can be activated, often by conversion to an acyl chloride using a reagent like oxalyl chloride, to facilitate amide bond formation with anilines. calstate.edu This reaction produces N-aryl cyclobutylacetamides.

Furthermore, these cyclobutane precursors, possessing at least two stereogenic centers with a defined absolute configuration, are valuable for synthesizing more complex molecules. For instance, Wittig-Horner condensations of cyclobutane aldehydes with suitable phosphonates can lead to the formation of dehydro amino acids in a highly stereoselective manner, exclusively affording (Z)-isomers. acs.orgconicet.gov.ar These dehydro amino acids are polyfunctionalized molecules that can be further elaborated into other α-amino acids. acs.org The stereochemistry of the final products is directly influenced by the chirality of the initial terpene precursor. acs.org

The synthesis of isopinocarveol (B12787810) from (-)-α-pinene represents another key route. This transformation can be achieved through stereoselective epoxidation followed by a base-catalyzed allylic rearrangement. beilstein-journals.org The resulting isopinocarveol can then undergo further reactions, such as aminohydroxylation, to introduce the necessary functional groups for creating chiral 2-amino-1,3-diols with a pinane (B1207555) skeleton. beilstein-journals.org These diols are valuable intermediates for synthesizing various bioactive compounds.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact of these processes. This involves the use of alternative energy sources, solvent-free conditions, environmentally benign catalysts, and designing synthetic routes with high atom economy and minimal waste generation.

Microwave and Ultrasonic Irradiation Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner product formation, and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov In the context of synthesizing aniline derivatives, microwave irradiation can be employed for direct amidation processes, reacting a carboxylic acid or its ester with a substituted aniline. mdpi.comnih.gov This approach often eliminates the need for expensive coupling reagents and can simplify purification procedures. mdpi.com

For instance, the synthesis of substituted anilides has been successfully achieved by reacting quinoline-2-carboxylic acid with various anilines under microwave irradiation at 150 °C. mdpi.comresearchgate.net The following table summarizes the results of the microwave-assisted synthesis of N-(4-bromophenyl)quinoline-2-carboxamide from different starting materials.

Table 1: Microwave-Assisted Synthesis of N-(4-bromophenyl)quinoline-2-carboxamide

| Starting Material | Reaction Time (min) | Yield (%) |

|---|---|---|

| Quinoline-2-carboxylic acid | 120 | 75 |

| Methyl quinoline-2-carboxylate | 120 | 68 |

| Phenyl quinoline-2-carboxylate | 90 | 82 |

Data sourced from a study on microwave-assisted anilide synthesis. mdpi.com

Ultrasonic irradiation is another green technology that can enhance chemical reactions through acoustic cavitation. rsc.orgnumberanalytics.com This technique has been shown to be effective in the synthesis of various aniline derivatives, often under milder conditions and with improved efficiency. rsc.orgnih.gov Ultrasound-assisted synthesis aligns with green chemistry principles by potentially reducing energy consumption and waste generation. numberanalytics.com For example, catalyst-free N-dealkylation of aniline derivatives has been achieved in water using high-frequency ultrasound, offering a cleaner alternative to methods requiring transition metals and hazardous solvents. rsc.org

Solvent-Free and Mechanochemical Approaches

Solvent-free synthesis and mechanochemistry represent significant advancements in green chemistry by minimizing or eliminating the use of volatile and often toxic organic solvents. Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., grinding or ball milling), can lead to the formation of products with high efficiency and reduced waste. rsc.orgnih.gov

Application of Environmentally Benign Catalytic Systems

The use of environmentally benign catalysts is a cornerstone of green chemistry, aiming to replace toxic and hazardous reagents with safer and more sustainable alternatives. In the context of aniline synthesis, significant efforts have been made to develop cleaner catalytic systems.

For the amination of aryl halides, which is a common method for synthesizing substituted anilines, palladium-catalyzed systems are widely used. nih.govresearchgate.net Green approaches focus on using recyclable aqueous media or bio-derived solvents to reduce the environmental footprint. nih.gov For example, Pd-catalyzed aminations have been successfully carried out in water, which serves as a green solvent. nih.gov Copper-based catalysts, being less expensive and more abundant than palladium, also offer a more sustainable option for C-N cross-coupling reactions. mdpi.com

The following table presents examples of environmentally benign catalytic systems used in amination reactions.

Table 2: Environmentally Benign Catalytic Systems for Amination

| Catalyst System | Substrates | Solvent | Key Feature |

|---|---|---|---|

| Pd/BippyPhos | Aryl halides, Alkyl amines | Ocean Water | Recyclable aqueous medium |

| CuI/MEAPYO | Aryl chlorides, Primary/Secondary amines | DMF | Use of a less toxic, earth-abundant metal |

| Pd-Ru/CNT | Poly(p-phenylene oxide), Aqueous ammonia | Octane/Water | Direct conversion of polymer waste to anilines |

Data compiled from various studies on green amination reactions. nih.govmdpi.comrsc.org

Furthermore, the oxidation of anilines to produce other valuable chemicals can be achieved using environmentally friendly oxidants and catalysts. For instance, the selective oxidation of anilines to azoxybenzenes has been accomplished using hydrogen peroxide in the presence of sodium fluoride, avoiding the use of harsh and toxic oxidizing agents. acs.org

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. youtube.comyoutube.com A high atom economy indicates a more sustainable process with less waste generation. The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions. rsc.org

The traditional synthesis of aniline, such as the Béchamp process, has a low atom economy (around 35%) due to the formation of large amounts of iron oxide sludge as a byproduct. rsc.org In contrast, modern catalytic routes for aniline synthesis exhibit a much higher atom economy (around 72%), with water being the only byproduct. rsc.org

The following table illustrates the concept of atom economy by comparing different synthetic routes for aniline.

Table 3: Atom Economy of Different Aniline Synthesis Routes

| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| Béchamp Process | Nitrobenzene, Iron, Water | Aniline | Iron oxide sludge | ~35 |

| Catalytic Hydrogenation | Nitrobenzene, Hydrogen | Aniline | Water | ~72 |

| Direct Amination of Phenol | Phenol, Ammonia | Aniline | Water | ~84 |

Data based on established chemical principles and literature. rsc.org

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-(2,2-Dimethylcyclobutyl)aniline, both proton (¹H) and carbon-13 (¹³C) NMR provide essential information about its atomic framework.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons of the aniline (B41778) ring, the amine (NH₂) protons, and the protons of the 2,2-dimethylcyclobutyl substituent.

Aromatic Region: The protons on the benzene (B151609) ring are expected to appear as a pair of doublets, characteristic of a 1,4-disubstituted (para) benzene ring, often referred to as an AA'BB' system. The protons ortho to the electron-donating amino group (NH₂) are shielded and would appear upfield (lower ppm), while the protons meta to the amino group (and ortho to the alkyl group) would be found slightly more downfield.

Amine Protons: The two protons of the primary amine group (-NH₂) typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

Aliphatic Region: The 2,2-dimethylcyclobutyl group presents a more complex set of signals. This includes a signal for the single methine proton (CH) attached to the aniline ring, multiple signals for the methylene (B1212753) (CH₂) protons of the cyclobutane (B1203170) ring, and two singlets for the non-equivalent geminal methyl (CH₃) groups. The non-equivalence of the methyl groups arises from the chiral center at the C1 position of the cyclobutyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to NH₂) | 6.60-6.70 | Doublet |

| Aromatic H (meta to NH₂) | 7.00-7.10 | Doublet |

| Amine (NH₂) | 3.5-4.5 | Broad Singlet |

| Cyclobutyl CH (methine) | 2.8-3.2 | Multiplet |

| Cyclobutyl CH₂ | 1.8-2.4 | Multiplets |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides direct insight into the carbon framework of the molecule. bhu.ac.in Due to the molecule's asymmetry, each carbon atom is expected to produce a unique signal.

Aromatic Carbons: The spectrum would show four distinct signals in the aromatic region (typically 110-150 ppm). The chemical shifts are influenced by the substituents. The electron-donating NH₂ group causes significant shielding (upfield shift) of the ortho and para carbons relative to benzene, while the ipso-carbon (C-NH₂) is deshielded. stackexchange.com The carbon attached to the cyclobutyl group (C-alkyl) will also have a characteristic shift.

Aliphatic Carbons: The 2,2-dimethylcyclobutyl group would display signals for the quaternary carbon, the methine carbon, two methylene carbons, and the two methyl carbons in the aliphatic region (typically 10-50 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-NH₂ (ipso) | 144-146 |

| C-H (ortho to NH₂) | 114-116 |

| C-H (meta to NH₂) | 128-130 |

| C-Alkyl (ipso) | 135-138 |

| Cyclobutyl CH (methine) | 45-50 |

| Cyclobutyl C (quaternary) | 38-42 |

| Cyclobutyl CH₂ | 25-35 |

Advanced NMR Techniques for Stereochemical and Conformational Studies

While 1D NMR provides primary structural data, advanced 2D NMR techniques are invaluable for unambiguous signal assignment and for probing the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity within the cyclobutyl ring and confirm the ortho/meta relationships of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for definitive assignment of each carbon signal based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for conformational analysis. It detects through-space interactions between protons that are close to each other. For instance, NOE correlations would be expected between the methine proton of the cyclobutyl ring and the ortho protons of the aniline ring, confirming their spatial proximity. This technique could also help elucidate the preferred conformation of the cyclobutane ring relative to the phenyl ring. bhu.ac.in

The study of related alicyclic ring systems often employs such advanced techniques to understand their complex conformations and stereochemistry. vdoc.pub

Chiroptical Spectroscopy (ORD and CD) for Chiral Derivatives

The this compound molecule is chiral, with a stereocenter at the C1 position of the cyclobutyl ring where it attaches to the aniline. Therefore, it can exist as two enantiomers. While NMR in a standard achiral solvent will not distinguish between enantiomers, chiroptical techniques are designed for this purpose.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are spectroscopic methods that measure the differential interaction of a chiral molecule with left and right circularly polarized light. For chiral derivatives of this compound, these techniques would be essential. The sign and magnitude of the Cotton effect in ORD and CD spectra are characteristic of a specific enantiomer and can be used to determine its absolute configuration, often by comparing experimental data with quantum mechanical calculations. researchgate.netepdf.pub The synthesis of optically active cyclobutanone (B123998) precursors is a known strategy for obtaining enantiomerically pure compounds whose stereochemistry can be confirmed by these methods. uzh.ch

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nist.gov The FTIR spectrum of this compound would display characteristic absorption bands for its primary amine, substituted benzene ring, and aliphatic moieties.

N-H Vibrations: The primary amine group is identified by two characteristic N-H stretching bands in the region of 3350-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching. researchgate.netresearchgate.net An N-H bending vibration is also expected around 1600-1630 cm⁻¹. researchgate.net

C-N Vibrations: The stretching of the aromatic carbon to nitrogen bond (C-N) typically appears in the 1250-1350 cm⁻¹ region.

Aromatic Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. researchgate.net C=C ring stretching absorptions occur in the 1450-1600 cm⁻¹ range.

Aliphatic Vibrations: The 2,2-dimethylcyclobutyl group will show C-H stretching bands just below 3000 cm⁻¹.

Table 3: Predicted FTIR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Asymmetric Stretch | 3450-3480 |

| Primary Amine | N-H Symmetric Stretch | 3370-3400 |

| Primary Amine | N-H Bend (Scissoring) | 1600-1630 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Ring Stretch | 1500-1600 |

| Aliphatic Group | C-H Stretch | 2850-2970 |

Chromatographic and Mass Spectrometric Techniques

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and purification of compounds. torontech.com For this compound, HPLC is the method of choice for assessing its purity.

In a typical reverse-phase HPLC analysis, the sample is dissolved in a suitable solvent and injected into the system. torontech.comsielc.com The components of the sample are separated based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). sielc.comnih.gov

Purity Assessment: The purity of a this compound sample is determined by analyzing the resulting chromatogram. The main compound should ideally appear as a single, sharp peak. The presence of other peaks indicates impurities, which could be starting materials, by-products from the synthesis, or degradation products. The percentage purity can be calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. torontech.com

Interactive Data Table: Typical HPLC Parameters for Aniline Derivatives

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with acid modifier (e.g., formic or phosphoric acid) | Eluent that carries the sample through the column. sielc.com |

| Detection | UV Detector (e.g., at 254 nm or 280 nm) | To detect and quantify the compound as it elutes. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. nih.gov |

| Injection Vol. | 10-20 µL | The amount of sample introduced into the system. nih.gov |

This table represents typical starting conditions for method development for aniline-like compounds; actual parameters would be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. nih.gov In the context of this compound synthesis, GC-MS can be used to identify volatile by-products, unreacted starting materials, or to confirm the identity of the product itself.

The sample is injected into the GC, where it is vaporized. A carrier gas (usually helium or hydrogen) transports the vaporized sample through a long, thin capillary column. d-nb.info Separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), fragmented, and detected. researchgate.net

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, as well as several fragment ions resulting from the cleavage of the cyclobutyl ring and other parts of the molecule. researchgate.net This allows for confident identification by comparing the obtained spectrum with library data or by interpreting the fragmentation pattern. nist.gov

Interactive Data Table: Example GC-MS Operating Parameters

| Parameter | Typical Value/Condition | Purpose |

| GC Column | Capillary column (e.g., DB-5ms, 30m x 0.25mm) | Separates volatile compounds based on boiling point and polarity. |

| Oven Program | Temperature ramp (e.g., 70°C to 280°C) | To elute compounds with a wide range of boiling points. d-nb.info |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. d-nb.info |

| Ionization Mode | Electron Impact (EI, 70 eV) | To fragment the molecule and create a characteristic mass spectrum. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio (m/z). |

This table represents typical conditions; specific parameters would be optimized for the analysis.

While standard GC-MS provides nominal mass information, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to four or five decimal places. bioanalysis-zone.comlongdom.org This precision allows for the unambiguous determination of a compound's elemental formula. ucr.edu

For this compound, HRMS is crucial for confirming its chemical formula, C₁₂H₁₇N. By comparing the experimentally measured accurate mass with the theoretically calculated mass, the elemental composition can be verified with a high degree of confidence, typically within a few parts per million (ppm). longdom.org This technique helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₁₇N |

| Nominal Mass | 175 |

| Theoretical Monoisotopic Mass | 175.13610 |

| Typical Mass Accuracy | < 5 ppm |

The theoretical mass is calculated using the most abundant isotopes of Carbon (¹²C), Hydrogen (¹H), and Nitrogen (¹⁴N).

Other Analytical Techniques for Material Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure compound. This method provides an empirical formula for the compound, which can be compared to the theoretical composition derived from its proposed molecular formula.

For a purified sample of this compound, a small, precisely weighed amount is combusted in a controlled oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. From these measurements, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated. The experimental values should closely match the theoretical percentages for the molecular formula C₁₂H₁₇N, providing strong evidence for the compound's identity and purity. smolecule.com

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % (for C₁₂H₁₇N) |

| Carbon | C | 82.22% |

| Hydrogen | H | 9.77% |

| Nitrogen | N | 7.99% |

The theoretical percentages are calculated based on the molecular formula and atomic weights of the elements.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability of a compound by measuring its mass change as a function of temperature. xrfscientific.cominfinitiaresearch.comipfdd.de For aniline derivatives, thermal stability is significantly influenced by the nature and position of substituents on the aromatic ring. mdpi.comscispace.com

While specific TGA data for this compound is not available, studies on other alkyl-substituted anilines offer a predictive framework. For instance, research on various aniline derivatives shows that they typically undergo multi-stage decomposition. mdpi.com The introduction of an alkyl group can either increase or decrease the initial decomposition temperature (Tonset). A study on heterocyclic anticancer drug candidates with aniline moieties revealed that a para-methyl substituted compound had a lower decomposition temperature in an oxidizing atmosphere compared to the unsubstituted parent compound. mdpi.com Conversely, the presence of bulky ortho-substituents in bis(imino)pyridylcobalt complexes, derived from aniline, has been shown to enhance thermal stability. mdpi.com

Table 1: Illustrative TGA Data for Related Aniline Derivatives

| Compound | Onset Decomposition Temperature (°C) | Atmosphere | Reference |

| Unsubstituted Heterocyclic Aniline Derivative | 253 | Inert | mdpi.com |

| p-Methyl Substituted Heterocyclic Aniline Derivative | 266 | Inert | mdpi.com |

| Unsubstituted Heterocyclic Aniline Derivative | 275 | Oxidizing | mdpi.com |

| p-Methyl Substituted Heterocyclic Aniline Derivative | 264 | Oxidizing | mdpi.com |

This table presents data for analogous compounds to illustrate the effect of substitution on the thermal stability of aniline derivatives. Specific data for this compound is not available.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. acs.organl.gov The crystal structure provides fundamental information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a compound's physical and chemical properties.

Specific XRD data for this compound has not been reported. However, extensive crystallographic studies on other cyclobutane-containing molecules and substituted anilines allow for a well-informed prediction of its solid-state structure. researchgate.netiucr.orgresearchgate.net

Research on various cyclobutane derivatives consistently shows that the four-membered ring is not planar but puckered, adopting a "butterfly" conformation. researchgate.net The degree of puckering can vary depending on the substituents. For example, in a molecule containing two 3-substituted cyclobutane rings, the dihedral angles of puckering were found to be approximately 26-27°. researchgate.net Similarly, a study on a cyclobutane-containing diacid synthesized from sorbic acid also confirmed a non-planar cyclobutane ring.

The aniline portion of the molecule will also influence the crystal packing. The amino group can act as a hydrogen bond donor, and the aromatic ring can participate in π-π stacking interactions. In a series of halogen-substituted anilines, the crystal packing was dominated by N-H···N hydrogen bonds, forming zig-zag or columnar structures. researchgate.net The presence of the bulky 4-(2,2-dimethylcyclobutyl) substituent would likely influence the efficiency of these packing motifs.

Table 2: Illustrative Crystallographic Data for a Related Cyclobutane Compound

| Parameter | Value | Reference |

| Compound Name | (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P212121 | researchgate.net |

| Key Structural Feature | Non-planar cyclobutyl ring | researchgate.net |

| Dihedral Angle (thiazole-benzene rings) | 88.29 (11)° | researchgate.net |

This table presents data for an analogous compound to illustrate the typical crystalline features of a substituted cyclobutane. Specific data for this compound is not available.

Chemical Reactivity and Mechanistic Investigations of 4 2,2 Dimethylcyclobutyl Aniline

Reaction Kinetics and Rate Determinations

The kinetics of reactions involving the amino group and the aromatic ring of aniline (B41778) derivatives are well-documented, providing a solid foundation for predicting the reactivity of 4-(2,2-dimethylcyclobutyl)aniline.

Kinetic Studies of Aniline-Type Reactions (e.g., Iodination, Methyl Radical Reactions)

Kinetic studies on the iodination of aniline and its substituted derivatives have shown that the reaction is typically first-order with respect to both the aniline and the iodinating agent. niscpr.res.in The reaction rate is significantly influenced by the nature of the substituents on the aromatic ring. Electron-releasing groups enhance the reaction rate, while electron-withdrawing groups have a retarding effect. For instance, the iodination of various anilines demonstrated a reactivity order of m-toluidine (B57737) > p-toluidine (B81030) > aniline > m-chloroaniline > p-iodoaniline > p-bromoaniline > p-chloroaniline. niscpr.res.in This suggests that the 2,2-dimethylcyclobutyl group, being an alkyl group, would likely be an activating, electron-donating group, thus enhancing the rate of iodination compared to unsubstituted aniline.

The reaction between aniline and methyl radicals has been theoretically investigated, revealing that it can proceed through both hydrogen abstraction from the -NH2 group and methyl radical addition to the aromatic ring. nih.govnih.govacs.org The hydrogen abstraction from the amino group is a competitive process with the addition to the ortho position of the aniline. nih.govnih.govacs.org The rate constants for these reactions are temperature and pressure-dependent. nih.govnih.govacs.org For this compound, similar competitive pathways are expected.

Below is a table summarizing kinetic data for the iodination of various substituted anilines, which can be used to infer the reactivity of this compound.

| Substrate | k2 (L mol⁻¹ s⁻¹) at pH 9.2 in 20% aq. DMSO |

| m-Toluidine | 2.58 |

| p-Toluidine | 1.95 |

| Aniline | 0.65 |

| m-Chloroaniline | 0.045 |

| p-Iodoaniline | 0.028 |

| p-Bromoaniline | 0.026 |

| p-Chloroaniline | 0.025 |

Data sourced from kinetic studies on aniline iodination. niscpr.res.in

Influence of Reaction Conditions on Reaction Rates (e.g., pH, Solvent Effects, Temperature)

Reaction conditions play a crucial role in dictating the rate of aniline reactions.

pH: The pH of the reaction medium is a critical factor, particularly in reactions like iodination. The free, unprotonated form of aniline is the reactive species in electrophilic substitution on the ring. niscpr.res.inniscpr.res.in Therefore, at very low pH where the anilinium ion predominates, the reaction rate is significantly reduced. Studies on aniline iodination have been conducted at pH values of 6.85 and 9.2, with the reaction proceeding at both pH levels, indicating that even at near-neutral pH, a sufficient concentration of free aniline is available for the reaction to occur. niscpr.res.in

Solvent Effects: The solvent can influence reaction rates through its polarity and its ability to solvate the reactants and transition states. The iodination of anilines has been found to be a dipole-dipole type reaction. niscpr.res.in The rate of oxidation of anilines by periodate (B1199274) increases with an increase in the dielectric constant of the medium. niscpr.res.in In the diazotization of aniline, the reaction mechanism and rate are significantly affected by the solvent, with different behaviors observed in methanol (B129727) versus methanol-carbon tetrachloride mixtures. acs.org

Temperature: As with most chemical reactions, the rate of aniline reactions generally increases with temperature. The Arrhenius equation can be used to describe this relationship, and activation parameters such as activation energy (Ea) and pre-exponential factor (A) can be determined from temperature-dependent kinetic studies. niscpr.res.intsijournals.comtsijournals.com For the oxidative coupling of aniline derivatives, the activation energy was found to be in the range of 6.679–9.337 kJ mol⁻¹. bohrium.com

The following table presents thermodynamic parameters for the iodination of substituted anilines, providing insight into the energy profiles of these reactions.

| Substituted Aniline | ΔE (kcal/mol) | ΔH (kcal/mol) | -ΔS (e.u.) |

| Aniline | 15.6 | 15.0 | 18.2 |

| o-Toluidine | 14.7 | 14.1 | 20.2 |

| m-Toluidine | 13.8 | 13.2 | 22.5 |

| p-Toluidine | 14.7 | 14.1 | 20.0 |

| o-Chloroaniline | 16.5 | 15.9 | 17.0 |

| m-Chloroaniline | 17.0 | 16.4 | 16.0 |

| p-Chloroaniline | 17.4 | 16.8 | 15.0 |

Data represents activation parameters for the iodination of anilines by pyridinium (B92312) iodochloride in methanol. tsijournals.com

Analysis of Complex Reaction Dynamics and Non-Linear Phenomena

The oxidation of certain aniline derivatives can exhibit complex, non-linear reaction dynamics. For example, the oxidation of Aniline Blue with acidic bromate (B103136) shows an initial slow reaction phase followed by a rapid acceleration. rsc.orgpsu.eduresearchgate.net This behavior is attributed to the in-situ generation of reactive intermediates that can act as autocatalysts. psu.eduresearchgate.net Such non-linear phenomena can also arise in industrial processes involving the recycle of unreacted materials, as seen in the production of aniline. tudelft.nl While not directly studied for this compound, its potential to undergo complex oxidation pathways suggests that non-linear kinetics could be a feature of some of its reactions.

Mechanistic Pathways and Intermediate Elucidation

Understanding the mechanistic pathways of aniline reactions is key to predicting the products and controlling the outcomes of reactions involving this compound.

Hydrogen Abstraction and Radical Addition Mechanisms

Reactions involving radicals, such as the methyl radical, with aniline can proceed via two primary mechanisms: hydrogen abstraction and radical addition.

Hydrogen Abstraction: The hydrogen atoms of the amino group (-NH2) can be abstracted by radicals. In the reaction of aniline with methyl radicals, H-abstraction from the -NH2 group is a significant pathway, leading to the formation of an N-centered radical (C6H5NH•) and methane. nih.govnih.govacs.org This N-centered radical can then undergo further reactions. nih.gov Similarly, in the reaction of 4-methylaniline with hydroxyl radicals, hydrogen abstraction from the amino group is a considered pathway. mdpi.com

Radical Addition: The methyl radical can also add to the aromatic ring of aniline, with a preference for the ortho and para positions. nih.govnih.govacs.org This leads to the formation of a cyclohexadienyl radical intermediate, which can then be stabilized through subsequent reactions. The competition between hydrogen abstraction and radical addition is a key feature of these reactions. nih.govnih.govacs.org For this compound, the bulky cyclobutyl group might sterically hinder addition at the ortho position to some extent, potentially influencing the ratio of abstraction to addition products.

Nucleophilic Substitution Reactions in Aniline Systems

The nitrogen atom in aniline possesses a lone pair of electrons, making it a nucleophile capable of participating in nucleophilic substitution reactions. quora.comvedantu.com Aniline can react with alkyl halides in alkylation reactions, although this can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. vedantu.com

Aniline and its derivatives can also act as nucleophiles in aromatic nucleophilic substitution reactions, particularly with highly activated aromatic systems. psu.edu These reactions are often base-catalyzed. psu.edu The nucleophilicity of the aniline can be attenuated by converting the amino group to an amide, which is a common strategy to control reactivity in electrophilic aromatic substitution as well. libretexts.org Given that the 2,2-dimethylcyclobutyl group is electron-donating, it would be expected to slightly increase the nucleophilicity of the amino group in this compound compared to aniline itself.

Catalytic Reaction Mechanisms (e.g., Copper-Catalyzed Domino Cyclization)

The reactivity of this compound is exemplified in its participation in sophisticated catalytic transformations, such as copper-catalyzed domino reactions. These reactions are highly valuable in synthetic chemistry as they allow for the construction of complex molecular architectures, like spirotetrahydroquinolines, in a single, efficient step. nih.govbeilstein-journals.org A key example is the domino cyclization of anilines with cyclobutanone (B123998) oximes, a process that forges multiple chemical bonds in a sequential manner. beilstein-archives.org

The general mechanism for this transformation, catalyzed by a copper(II) salt like copper(II) trifluoroacetate (B77799) (Cu(TFA)₂), is believed to proceed through a well-defined catalytic cycle. nih.govbeilstein-journals.org Mechanistic studies suggest the cycle begins with the nucleophilic attack of the aniline, such as this compound, on the cyclobutanone oxime. beilstein-journals.orgbeilstein-archives.org This is followed by a series of steps including intramolecular cyclization and aromatization to yield the final spirotetrahydroquinoline product. nih.gov The copper catalyst is essential for facilitating this cascade, likely by coordinating to the reactants and lowering the activation energies of the key bond-forming steps.

The efficiency of this domino reaction is highly dependent on the reaction conditions. Researchers have systematically optimized various parameters to achieve high yields of the desired products. nih.gov These optimizations are critical for the practical application of the method in medicinal chemistry and drug discovery. nih.gov

Table 1: Optimized Reaction Conditions for Copper-Catalyzed Domino Cyclization of Anilines nih.gov This table summarizes the optimized conditions identified for the copper-catalyzed domino cyclization between anilines and cyclobutanone oxime to produce spirotetrahydroquinoline derivatives.

| Parameter | Optimal Condition |

| Catalyst | Copper(II) trifluoroacetate (Cu(TFA)₂) |

| Catalyst Loading | 0.04 mmol |

| Reactant Ratio | Aniline (0.2 mmol) to Cyclobutanone Oxime (0.4 mmol) |

| Solvent | Hexane (2.0 mmol) |

| Atmosphere | Air |

| Temperature | 80 °C |

| Reaction Time | 12 hours |

This methodology is noted for its scalability and versatility, accommodating a range of substituted anilines and cyclobutanone analogues, which underscores its potential for creating structurally diverse chemical libraries. nih.govbeilstein-journals.org

Computational Support for Mechanistic Postulations

Modern mechanistic investigations increasingly rely on computational chemistry to provide detailed, atomistic insights into complex reaction pathways. sumitomo-chem.co.jpmdpi.com For reactions involving compounds like this compound, theoretical calculations, particularly those using Density Functional Theory (DFT), are indispensable for validating and refining proposed mechanisms. sumitomo-chem.co.jpdtu.dk These computational methods allow chemists to explore the potential energy surface of a reaction, identifying the structures and relative energies of reactants, intermediates, transition states, and products. beilstein-journals.orgrsc.org

In the context of the copper-catalyzed domino cyclization, computational studies can elucidate the precise role of the copper catalyst. sumitomo-chem.co.jp DFT calculations can model the entire catalytic cycle, showing how intermediates coordinate to the metal center. dtu.dk This is crucial for understanding how the catalyst controls the chemo-, regio-, and diastereoselectivity of the reaction. For instance, calculations can determine the activation Gibbs free energy for key steps, such as the initial nucleophilic attack or the final cyclization, providing a quantitative basis for the observed reaction outcomes. sumitomo-chem.co.jp

A typical computational investigation to support a proposed mechanism would involve the following:

Geometry Optimization: Calculating the lowest energy structures for all species involved in the catalytic cycle. beilstein-journals.org

Frequency Analysis: Characterizing the optimized geometries as either stable intermediates (all real vibrational frequencies) or transition states (a single imaginary frequency). beilstein-journals.org

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path downhill from a transition state to confirm that it connects the correct reactant and product intermediates. beilstein-journals.org

Solvent Effects: Incorporating the influence of the solvent on the energetics of the reaction, often using models like the Polarizable Continuum Model (PCM). beilstein-journals.org

The synergy between experimental results and theoretical calculations provides a powerful approach to understanding complex reaction mechanisms. dtu.dk While experiments identify the products and optimal conditions, computational studies offer a frame-by-frame depiction of the molecular transformations, revealing transient species and energetic barriers that are often impossible to observe directly. sumitomo-chem.co.jpbeilstein-journals.org

Table 2: Role of Computational Chemistry in Mechanistic Elucidation This table outlines how different computational methods contribute to understanding reaction mechanisms.

| Computational Method | Information Provided | Significance for Mechanism |

| Density Functional Theory (DFT) | Electronic structure and energy of molecules. | Accurately predicts reaction energetics and feasibility. sumitomo-chem.co.jp |

| Geometry Optimization | Stable 3D structures of intermediates and transition states. | Provides structural details of key species along the reaction pathway. beilstein-journals.org |

| Frequency/Vibrational Analysis | Characterization of stationary points on the potential energy surface. | Confirms whether a structure is a stable intermediate or a transient transition state. beilstein-journals.org |

| Intrinsic Reaction Coordinate (IRC) | Maps the reaction pathway connecting a transition state to its reactants and products. | Validates the proposed sequence of events in the mechanism. beilstein-journals.org |

Structure Activity Relationship Sar Studies: Theoretical and Methodological Perspectives

Principles of Structure-Activity Relationship in Substituted Anilines

The biological activity of substituted anilines is governed by the interplay of various physicochemical properties, including electronic effects, hydrophobicity, and steric factors. The aniline (B41778) moiety itself is a common scaffold in many biologically active compounds. acs.org The amino group can act as a hydrogen bond donor, a crucial interaction for binding to many biological receptors. nih.gov

The nature and position of substituents on the aniline ring significantly modulate its properties. Electron-withdrawing groups generally increase the toxic effects of substituted anilines, while electron-donating groups may reduce toxicity. nih.gov The toxic effects of some substituted anilines have been correlated with the Hammett sigma constant, which is a measure of the electronic effect of a substituent, and with hydrogen bonding capacity descriptors. nih.gov

A summary of key SAR principles for substituted anilines is presented in the table below.

| SAR Principle | Description | Potential Impact on 4-(2,2-Dimethylcyclobutyl)aniline Activity |

| Electronic Effects | The electron-donating or electron-withdrawing nature of substituents on the aniline ring influences the electron density of the aromatic system and the basicity of the amino group. | The alkyl nature of the 2,2-dimethylcyclobutyl group is weakly electron-donating, which could slightly increase the basicity of the aniline nitrogen compared to unsubstituted aniline. |

| Hydrophobic Interactions | The lipophilicity of substituents affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. | The 2,2-dimethylcyclobutyl moiety is highly lipophilic and would favor binding to hydrophobic regions of a biological target. |

| Steric Factors | The size and shape of substituents can either promote or hinder the binding of the molecule to its target. | The bulky 2,2-dimethylcyclobutyl group can provide a specific conformational lock, enhancing binding affinity if the target has a complementary pocket, or it could cause steric hindrance. |

| Hydrogen Bonding | The amino group of the aniline is a key hydrogen bond donor. Substituents can influence the strength and accessibility of this interaction. | The position of the 2,2-dimethylcyclobutyl group at the para position is unlikely to directly interfere with the hydrogen bonding capacity of the amino group. |

Methodological Approaches to SAR Analysis

Several methodological approaches are employed to systematically investigate the SAR of a compound like this compound.

The rational design of analogues involves the synthesis of a series of related compounds where specific parts of the lead molecule, in this case, this compound, are systematically modified. researchgate.netnih.gov This approach allows for the evaluation of the contribution of each modification to the biological activity. For this compound, a rational design strategy would involve synthesizing analogues with modifications at three key positions: the aniline ring, the amino group, and the cyclobutyl moiety.

Table of Potential Analogue Modifications:

| Modification Site | Type of Modification | Rationale |

| Aniline Ring | Introduction of small substituents (e.g., fluoro, chloro, methyl) at ortho and meta positions. | To probe the electronic and steric requirements of the binding pocket. |

| Amino Group | N-alkylation or N-acylation. | To investigate the importance of the primary amine for hydrogen bonding and to modify polarity. |

| Cyclobutyl Moiety | Alteration of the cyclobutane (B1203170) ring size (e.g., to cyclopropyl (B3062369) or cyclopentyl). | To assess the impact of ring strain and size on conformational preferences and binding. |

| Cyclobutyl Moiety | Removal or modification of the gem-dimethyl groups. | To understand the role of these specific methyl groups in hydrophobic interactions and steric fit. |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For substituted anilines, QSAR models have been developed to predict various properties, including toxicity and lipophilicity. nih.govnih.gov These models typically use a range of molecular descriptors, such as n-octanol/water partition coefficients (logP), molecular connectivity indices, and quantum chemical parameters. nih.gov

A QSAR study on a series of analogues of this compound would involve:

Data Set Generation: Synthesizing and determining the biological activity of a diverse set of analogues.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. nih.gov

Model Validation: Assessing the statistical reliability and predictive power of the model. mdpi.com

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery and optimization that starts with identifying small, low-molecular-weight compounds (fragments) that bind to a biological target. drughunter.comnih.gov These fragments are then grown or linked together to create more potent lead compounds. scientificupdate.com

In the context of this compound, FBDD could be applied in a "reverse" or retrospective manner to understand its key binding interactions. The molecule could be deconstructed into its constituent fragments: the aniline core and the 2,2-dimethylcyclobutyl group. By screening these or similar fragments, researchers can identify which part of the molecule is primarily responsible for binding. This information can then guide the design of novel analogues by growing from the key fragment or by linking it to other fragments that bind to adjacent sites on the target. exactelabs.comfrontiersin.org

FBDD Approaches for this compound Analogues:

| FBDD Strategy | Description |

| Fragment Growing | If the aniline fragment is identified as the primary binder, new substituents, including variations of the cyclobutyl group, can be "grown" from the aniline core to explore and exploit adjacent binding pockets. |

| Fragment Linking | If both the aniline and a separate fragment mimicking the cyclobutyl group show binding to different but nearby sites, they can be linked together to create a novel, high-affinity molecule. |

| Fragment Scaffolding | The 2,2-dimethylcyclobutylaniline scaffold itself can be considered a larger fragment, and its properties can be optimized by adding smaller functional groups to enhance interactions with the target. |

Stereochemistry and Conformational Influences on Activity Profiles

Stereochemistry plays a critical role in the biological activity of chiral compounds, as different stereoisomers can have vastly different interactions with chiral biological targets like enzymes and receptors. biomedgrid.compatsnap.com The spatial arrangement of atoms determines how a molecule fits into a binding site. researchgate.net

This compound possesses a chiral center at the carbon of the cyclobutane ring attached to the aniline. This means it can exist as two enantiomers (R and S isomers). These enantiomers are non-superimposable mirror images and may exhibit different biological activities. solubilityofthings.com It is crucial to separate and test each enantiomer individually to determine if the desired activity is stereospecific.

Ligand Efficiency and Lipophilicity in SAR Optimization

In modern drug discovery, optimizing for potency alone is often insufficient. It is crucial to consider the efficiency with which a molecule achieves its potency. Two important metrics for this are Ligand Efficiency (LE) and Lipophilic Efficiency (LipE). nih.govnih.gov

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). It helps in identifying compounds that have a good balance of potency and size. A higher LE value is generally desirable, especially in the early stages of drug discovery. csmres.co.uk

Lipophilic Efficiency (LipE or LLE): This metric relates the potency of a compound to its lipophilicity (logP or logD). wikipedia.org It is a measure of how effectively a compound utilizes its lipophilicity to achieve its binding affinity. sciforschenonline.org High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, maximizing LipE by increasing potency without a corresponding increase in lipophilicity is a key goal in lead optimization. mtak.hu

Table of Ligand Efficiency Metrics:

| Metric | Formula | Desired Value | Relevance to this compound |

| Ligand Efficiency (LE) | pIC50 / Number of Heavy Atoms | > 0.3 | Assesses the binding efficiency per atom, guiding the selection of optimally sized analogues. |

| Lipophilic Efficiency (LipE) | pIC50 - logP | > 5-7 | Guides optimization towards potent compounds with favorable physicochemical properties by controlling lipophilicity. wikipedia.orgmtak.hu |

Applications in Advanced Materials Science Research

Conducting Polymers and Sensor Technologies

The aniline (B41778) unit is a fundamental building block for one of the most studied conducting polymers, polyaniline (PANI). researchgate.netnih.govnih.gov The polymerization of aniline and its derivatives typically proceeds via oxidative coupling to form a conjugated polymer backbone capable of conducting electricity upon doping. researchgate.netpw.edu.pl The incorporation of substituents onto the aniline ring is a key strategy for modifying the properties of the resulting polymers.

The compound 4-(2,2-dimethylcyclobutyl)aniline serves as a functional monomer for creating new types of conducting polymers. smolecule.com The presence of the 2,2-dimethylcyclobutyl group can impart several desirable characteristics to the polymer chain. For instance, the bulky, non-polar nature of this substituent can increase the solubility of the polymer in common organic solvents, which is a significant advantage for processability and the fabrication of thin films. Furthermore, the steric hindrance provided by the dimethylcyclobutyl group can influence the packing of polymer chains, potentially leading to materials with higher porosity or altered charge transport properties.

These modified properties are highly relevant for sensor technologies. smolecule.com The high surface area and specific morphology of polymers synthesized from such substituted anilines could enhance their sensitivity and selectivity as chemical sensors. ucla.edu The principle of these sensors often relies on changes in the polymer's conductivity upon exposure to an analyte, and the unique architecture afforded by the this compound monomer could amplify these changes. smolecule.comucla.edu

Table 1: Potential Contributions of the 4-(2,2-Dimethylcyclobutyl) Moiety to Polyaniline Properties

| Feature of Moiety | Potential Effect on Polymer | Application Benefit |

| Bulky/Steric Hindrance | Disrupts close chain packing, potentially increasing free volume. | Enhanced porosity for sensor applications. |

| Aliphatic/Non-Polar | Increases solubility in organic solvents. | Improved processability for device fabrication. |

| Saturated Ring | Introduces flexibility compared to fully aromatic systems. | Tailorable mechanical properties. |

| Covalent Linkage | Acts as a permanent, non-leaching functional group. | Long-term stability of the material's properties. |

Organic Electronic Materials

The development of organic electronic materials is a rapidly growing field, with applications in flexible displays, lighting, and energy. Aniline derivatives are versatile precursors in this domain due to their electronic properties. researchgate.netnih.gov

Organic thin-film transistors (OTFTs) and organic solar cells (OSCs) are key technologies that rely on specially designed organic semiconductor materials. researchgate.netmdpi.com The performance of these devices is critically dependent on the molecular structure of the active materials, which governs charge carrier mobility and light absorption. nih.govgoogle.com.pg

While specific research on this compound in OTFTs is still emerging, its potential can be inferred from its structure. smolecule.com The aniline group provides the necessary electronic functionality for a p-type semiconductor. The bulky dimethylcyclobutyl substituent can inhibit crystallization, promoting the formation of amorphous or microcrystalline thin films. This is advantageous for fabricating large-area, uniform devices. researchgate.net

In the context of organic solar cells, this compound could be used as a building block for either donor or acceptor materials, or as a component in the hole-transport layer. smolecule.comgoogle.com The ability to modify the aniline core allows for tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge separation and collection in a solar cell.

The interaction of organic materials with light is central to many advanced applications, including optical communications and bio-imaging.

Non-Linear Optics (NLO): Organic molecules with donor-pi-acceptor (D-π-A) structures are known to exhibit significant non-linear optical (NLO) properties, which are essential for applications like frequency conversion. nih.govsci-hub.semdpi.com Aniline derivatives often serve as the electron-donating component in these systems. researchgate.net The this compound molecule could be functionalized with an electron-accepting group to create a D-A structure with potential third-order NLO behavior. nih.gov The precise molecular geometry and electronic distribution, influenced by the cyclobutyl group, would be key determinants of the magnitude of the NLO response. aps.org

Aggregation-Induced Emission (AIE): Aggregation-induced emission is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation. nih.gov This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel. rsc.org The molecular structure of this compound makes it a candidate for designing AIE-active materials (AIEgens). bldpharm.combldpharm.com The bulky 2,2-dimethylcyclobutyl group can act as a significant steric impediment, promoting the RIR mechanism when molecules are packed together in the solid state or in aggregates. nih.gov This property could be harnessed to develop novel fluorescent sensors, organic light-emitting diodes (OLEDs), and bio-imaging agents.

Role of this compound in Novel Material Architectures

The compound this compound is a versatile building block for creating novel material architectures due to its bifunctional nature. smolecule.comscience.gov It possesses a reactive aniline group that can participate in polymerization or be derivatized through various organic reactions, and a bulky, sterically demanding substituent that can direct the supramolecular organization of the resulting materials. researchgate.netresearchgate.net

This dual functionality allows for its use in constructing complex structures such as covalent organic frameworks (COFs) or hyperbranched polymers. google.combldpharm.com In these architectures, the aniline moiety can form the connective nodes, while the dimethylcyclobutyl group projects into the pores or onto the surface of the material, defining its physical properties and its interaction with the environment. smolecule.comresearchgate.net This control over the three-dimensional structure at a molecular level is crucial for designing materials with highly specific functions, such as selective membranes, catalysts, or advanced energy storage media. smolecule.comgoogle.com

Supramolecular Chemistry of 4 2,2 Dimethylcyclobutyl Aniline

Self-Assembly Processes in Solution and Solid State

Direct experimental studies on the self-assembly of 4-(2,2-dimethylcyclobutyl)aniline are not presently available. However, the molecular structure suggests potential self-assembly behavior driven by weak intermolecular interactions. The primary site for such interactions is the aniline (B41778) moiety, which contains a hydrogen-bond-donating amine group (-NH2) and an aromatic phenyl ring capable of π-π stacking.

In solution, it is plausible that this compound could form transient dimers or small aggregates through hydrogen bonding between the amine groups of adjacent molecules. The bulky and non-planar 2,2-dimethylcyclobutyl substituent would likely impose significant steric hindrance, potentially limiting the extent of self-assembly and influencing the geometry of the resulting aggregates.

Crystal Engineering and Molecular Organization

The crystal engineering of this compound remains an unexplored area of research. Crystal engineering aims to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. For this compound, the key synthons for crystal engineering would be the hydrogen bonds formed by the aniline group.

It is anticipated that the aniline group would readily form hydrogen bonds with suitable acceptor molecules, leading to the formation of co-crystals. The bulky 2,2-dimethylcyclobutyl group would play a crucial role in the molecular organization within the crystal lattice. Studies on related compounds containing a 2,2-dimethylcyclobutane fragment have shown that this ring system adopts a "semi-chair" or "flexed" conformation. ajol.inforesearchgate.net This non-planar geometry would likely frustrate simple, close-packed arrangements, potentially leading to the formation of more complex, porous, or layered structures.

The table below outlines the expected key intermolecular interactions and their potential influence on the crystal packing of this compound.

| Interaction Type | Donor/Acceptor Groups | Probable Role in Molecular Organization |

| Hydrogen Bonding | Aniline (-NH2) | Formation of chains, ribbons, or sheets |

| π-π Stacking | Phenyl Ring | Contribution to lattice energy and stabilization |

| van der Waals Forces | 2,2-Dimethylcyclobutyl Group | Steric influence on packing, potential for void formation |

Host-Guest Chemistry and Complexation Studies

There are no published studies on the host-guest chemistry or complexation involving this compound. In principle, the aniline nitrogen possesses a lone pair of electrons and could act as a guest by coordinating to a suitable host molecule, such as a metal-organic cage or a cyclodextrin. However, the steric bulk of the 2,2-dimethylcyclobutyl group might hinder its entry into the cavity of many common host molecules.

Conversely, if organized into a stable, porous network in the solid state, assemblies of this compound could potentially act as a host for small guest molecules. The size and shape of the cavities within such a hypothetical network would be dictated by the arrangement of the bulky cyclobutyl groups.

Responsive Polymeric Structures and Adaptive Functional Materials

The incorporation of this compound into polymeric structures is suggested by its mention in patent literature as a potential component in triazine ring-containing polymers. googleapis.comgoogleapis.com Aniline and its derivatives are well-known precursors for the synthesis of polyanilines, a class of conducting polymers. The presence of the 2,2-dimethylcyclobutyl substituent would be expected to modify the properties of the resulting polymer.

Specifically, the bulky, non-polar cyclobutyl group could:

Increase solubility: By disrupting the close packing of polymer chains, the substituent may enhance the solubility of the polymer in organic solvents.

Influence morphology: The steric demands of the group could lead to polymers with a more amorphous or porous structure compared to unsubstituted polyaniline.

Tune electronic properties: The electron-donating nature of the alkyl group on the aniline ring could affect the electronic properties of the corresponding polymer.

Polymers containing aniline moieties can be responsive to stimuli such as pH and redox potential, leading to changes in their conductivity and color. While no specific responsive polymers based on this compound have been reported, its integration into polymer backbones could pave the way for new adaptive functional materials with tailored properties.

Future Research Directions and Emerging Paradigms for 4 2,2 Dimethylcyclobutyl Aniline

Exploration of Novel Synthetic Pathways and Methodologies

Future research will likely focus on developing more efficient, selective, and sustainable methods for the synthesis of 4-(2,2-dimethylcyclobutyl)aniline and its analogues. While traditional methods like palladium-catalyzed cycloadditions exist, emerging paradigms in synthetic chemistry offer significant opportunities for innovation. nih.gov

Key Research Thrusts:

Biocatalytic and Chemoenzymatic Synthesis: The use of enzymes, such as nitroreductases, offers a green alternative to traditional metal-catalyzed nitroarene reductions, a common step in aniline (B41778) synthesis. nih.govacs.org Future work could focus on developing immobilized enzyme systems in continuous flow reactors, which would enhance sustainability by allowing for catalyst reuse, milder reaction conditions (atmospheric pressure and aqueous media), and perfect chemoselectivity. nih.govacs.org Combining biocatalytic steps, like reductive amination, with chemocatalytic reactions, such as Buchwald-Hartwig N-arylation, in one-pot processes represents a powerful strategy for creating diverse and complex chiral aniline derivatives. manchester.ac.uknih.gov

Photocatalysis: Visible-light photocatalysis is an emerging green synthesis method that avoids the need for high temperatures and harsh reagents. conicet.gov.ar Research into photocatalytic systems, potentially using heterogeneous catalysts like doped titanium dioxide or mesoporous carbon nitride, could lead to novel C-N bond formation strategies for synthesizing aniline derivatives under mild conditions. kau.edu.sanih.gov These methods could offer alternative pathways for direct C-H functionalization or cross-coupling reactions.

Continuous Flow Chemistry: Shifting from traditional batch processing to continuous flow chemistry can dramatically improve efficiency, safety, and scalability in the production of pharmaceutical intermediates. aurigeneservices.combohrium.com Flow reactors offer superior control over reaction parameters like temperature and residence time, leading to higher yields and purity. aurigeneservices.comrsc.org Future efforts will likely involve designing multi-step continuous processes for the synthesis of this compound, potentially integrating in-line analysis for real-time monitoring and optimization. aurigeneservices.com

Synthesis from Renewable Feedstocks: The cyclobutane (B1203170) moiety can be derived from terpenes like α-pinene, which are abundant, renewable resources from the wood processing industry. scribd.combath.ac.ukmdpi.com Further research into catalytic conversion of such terpenes into key intermediates for this compound synthesis would align with the principles of a sustainable chemical industry, reducing reliance on petrochemicals. bath.ac.uk

Advanced Mechanistic Insights via Multidisciplinary Approaches